molecular formula C16H28N2O8 B13905143 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)

9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)

Katalognummer: B13905143
Molekulargewicht: 376.40 g/mol
InChI-Schlüssel: AODWELBPMMONIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid): is a chemical compound characterized by its unique spirocyclic ring systemThe presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves several steps, typically starting with the formation of the spirocyclic ring system. The key feature of this compound is the spirocyclic ring, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of advanced chemical reactors and continuous flow systems to ensure consistent production. The compound is then purified through various techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves its interactions with molecular targets through hydrogen bonding and other intermolecular forces. The spirocyclic structure allows for unique binding interactions with various biological and chemical targets, influencing pathways and processes within these systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but without the methyl group.

    9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar structure but without the oxalic acid component.

Uniqueness

The uniqueness of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) lies in its combination of the spirocyclic ring system with the presence of both oxygen and nitrogen atoms, as well as the hemi(oxalic acid) component.

Eigenschaften

Molekularformel

C16H28N2O8

Molekulargewicht

376.40 g/mol

IUPAC-Name

9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid

InChI

InChI=1S/2C7H13NO2.C2H2O4/c2*1-6-7(4-9-5-7)10-3-2-8-6;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

AODWELBPMMONIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1C2(COC2)OCCN1.CC1C2(COC2)OCCN1.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.